Comparative PPIase Substrate Recognition: Pin1 and Par14 Specificity
The primary functional differentiation of Suc-Ala-Glu-Pro-Phe-AMC is its validated utility as a fluorogenic substrate for the peptidyl-prolyl isomerases Pin1 and Par14 [1]. In contrast, Suc-Ala-Ala-Pro-Phe-AMC is not a recognized substrate for these PPIases and is instead the standard for quantifying chymotrypsin-like activity . Therefore, for any research program involving Pin1/Par14 activity, Suc-Ala-Glu-Pro-Phe-AMC is the required reagent, establishing a clear binary selection criterion.
| Evidence Dimension | PPIase Substrate Recognition |
|---|---|
| Target Compound Data | Validated substrate for Pin1 and Par14 |
| Comparator Or Baseline | Suc-Ala-Ala-Pro-Phe-AMC: Not a substrate for Pin1 or Par14 |
| Quantified Difference | Binary (Yes vs. No) |
| Conditions | Multiple vendor specifications and primary literature |
Why This Matters
For labs studying Pin1/Par14 biology or screening inhibitors, Suc-Ala-Glu-Pro-Phe-AMC is the only functionally appropriate substrate.
- [1] TargetMol. (n.d.). Suc-AEPF-AMC (Suc-Ala-Glu-Pro-Phe-AMC) Product Page. Retrieved April 2026, from https://www.targetmol.cn/compound/suc_aepf_amc. View Source
